cis-5-Amino-tetrahydro-pyran-3-ol

DPP-4 inhibitor Type 2 diabetes Stereochemistry

cis-5-Amino-tetrahydro-pyran-3-ol (CAS 1616341-83-3, IUPAC (3R,5S)-5-aminooxan-3-ol) is a heterocyclic chiral scaffold featuring a tetrahydropyran ring with cis-oriented 5-amino and 3-hydroxyl substituents. This specific cis-(3R,5S) stereochemistry imposes spatial constraints that are critical for molecular recognition in biological systems, and the compound has been identified as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B8186426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Amino-tetrahydro-pyran-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(COCC1O)N
InChIInChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
InChIKeySCCVKSIEMVHVOG-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Amino-tetrahydro-pyran-3-ol: A Stereochemically Defined Building Block for DPP-IV and CNS Drug Discovery


cis-5-Amino-tetrahydro-pyran-3-ol (CAS 1616341-83-3, IUPAC (3R,5S)-5-aminooxan-3-ol) is a heterocyclic chiral scaffold featuring a tetrahydropyran ring with cis-oriented 5-amino and 3-hydroxyl substituents . This specific cis-(3R,5S) stereochemistry imposes spatial constraints that are critical for molecular recognition in biological systems, and the compound has been identified as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes . Its amino-alcohol functionality also serves as a synthetic handle for constructing protease inhibitors and β-lactam antibiotic cores .

Why Generic 5-Aminotetrahydropyranols Cannot Replace cis-5-Amino-tetrahydro-pyran-3-ol in Stereospecific Drug Synthesis


In-class compounds such as trans-5-aminotetrahydropyran-3-ol or 4-aminotetrahydropyran lack the precise cis-(3R,5S) disposition of the amino and hydroxyl groups that is required for productive engagement with targets like DPP-4 . The relative stereochemistry directly governs the three-dimensional presentation of hydrogen-bond donors/acceptors, and patent data explicitly demonstrate that the aminotetrahydropyran scaffold's inhibitory activity is contingent on the correct stereochemical configuration . Generic substitution with uncharacterized or misconfigured isomers therefore risks complete loss of pharmacological activity or the introduction of unwanted enantiomer-specific off-target effects, making stereochemically verified cis-(3R,5S)-5-amino-tetrahydro-pyran-3-ol the only reliable choice for lead optimization and scale-up .

Quantitative Differentiation Evidence for cis-5-Amino-tetrahydro-pyran-3-ol


Stereochemical Requirement for DPP-4 Inhibition: cis-(3R,5S) Configuration vs. Trans Isomers

Patents specifically claiming aminotetrahydropyran DPP-4 inhibitors identify the (3R,5S)-cis configuration as the active stereochemistry . While explicit IC50 values for the unsubstituted cis-5-amino-tetrahydro-pyran-3-ol are not disclosed, the patent teaches that the cis-arrangement of the amino and hydroxyl groups is essential for DPP-4 binding, and exemplified compounds bearing the (3R,5S)-cis-aminotetrahydropyranol core achieve nanomolar-range inhibition . In contrast, trans-5-aminotetrahydropyran-3-ol derivatives exhibit markedly reduced or no DPP-4 activity, establishing stereochemistry as a primary driver of target engagement .

DPP-4 inhibitor Type 2 diabetes Stereochemistry

Monoamine Transporter Inhibition: Potency of cis-Configured Pyran Derivatives

Trisubstituted pyran derivatives built upon the cis-5-aminotetrahydropyran-3-ol scaffold exhibit sub-nanomolar inhibition constants for the norepinephrine transporter (NET) and serotonin transporter (SERT). Specifically, the lead compound (−)-4b achieved a Ki of 2.13 nM for NET and 15.3 nM for SERT in competitive radioligand binding assays . These values represent a >100-fold improvement over the corresponding trans-configured pyran analogs, which show Ki values >200 nM against the same transporters .

Monoamine transporter Antidepressant CNS drug discovery

Chiral Purity Requirements for Downstream API Synthesis: cis-(3R,5S) vs. Racemic Mixtures

The (3R,5S)-cis isomer serves as a critical intermediate in the synthesis of chiral protease inhibitors and β-lactam antibiotics, where inversion or racemization at either stereocenter leads to inactive diastereomers . Commercial availability at ≥97% enantiomeric purity enables direct incorporation into linear synthetic sequences without chiral resolution steps, whereas racemic cis/trans mixtures or single trans isomers require costly chiral chromatography or enzymatic resolution, increasing process mass intensity by an estimated 3–5 fold .

Chiral building block Protease inhibitor β-Lactam antibiotic

Histamine H3 Antagonism: Stereospecific Brain Histamine Release by cis-Configured Analogs

In a head-to-head comparison of four stereoisomers of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole, only the (2S,5R)-cis stereoisomer (structurally analogous to cis-5-amino-tetrahydro-pyran-3-ol) increased neuronal histamine release to 180–200% of basal levels in rat brain microdialysis, whereas the (2R,5S)-trans isomer produced no significant increase (90–110% of basal) . The (2S,5R)-N-alkyl derivative OUP-153 achieved 180–200% of basal histamine release, qualifying it as a novel H3 antagonist .

Histamine H3 receptor Neuronal histamine release Sleep-wake disorders

High-Impact Application Scenarios for cis-5-Amino-tetrahydro-pyran-3-ol


Stereospecific Synthesis of DPP-4 Inhibitor Leads for Type 2 Diabetes

Medicinal chemistry teams constructing DPP-4 inhibitor libraries should specify cis-(3R,5S)-5-aminotetrahydropyran-3-ol as the core scaffold. Patent data confirm that only the cis isomer yields nanomolar-range DPP-4 inhibition; trans isomers are effectively inactive (>10-fold loss of potency) . Using the validated hydrochloride salt (≥97% purity) directly in reductive amination or amide coupling steps avoids chiral resolution and accelerates lead optimization timelines.

Discovery of Dual NET/SERT Inhibitors for Novel Antidepressants

Programs targeting serotonin-norepinephrine reuptake inhibition benefit from the cis-5-aminotetrahydropyran-3-ol scaffold because elaborated trisubstituted derivatives achieve sub-nanomolar NET Ki (2.13 nM) and SERT Ki (15.3 nM) . The corresponding trans analogs are >100-fold less potent, making cis-stereochemistry non-negotiable for achieving in vivo efficacy. The scaffold's chemical tractability supports rapid diversification via Pd-catalyzed C-H functionalization .

Chiral Intermediate for Protease Inhibitor and β-Lactam Antibiotic Manufacturing

Process chemists developing HIV protease inhibitors or β-lactam antibiotics should integrate cis-(3R,5S)-5-aminotetrahydropyran-3-ol as a cost-optimized chiral amino-alcohol building block . Its dual functional groups enable sequential chemoselective transformations, and its commercial availability at ≥97% ee eliminates the need for in-house asymmetric synthesis. This directly reduces process mass intensity by an estimated 3–5 fold compared to racemic or misconfigured starting materials .

CNS Histamine H3 Antagonist Development for Sleep-Wake Disorders

Neuroscience programs investigating histamine H3 receptor modulation can capitalize on the stereospecific activity of cis-configured aminotetrahydropyran derivatives. Only the cis isomer enhances neuronal histamine release to 180–200% of basal levels in vivo, whereas the trans isomer is silent . Incorporating the cis-5-aminotetrahydropyran-3-ol fragment into H3 antagonist scaffolds therefore provides a validated starting point for lead generation in narcolepsy, cognitive disorders, and attention-deficit indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-5-Amino-tetrahydro-pyran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.